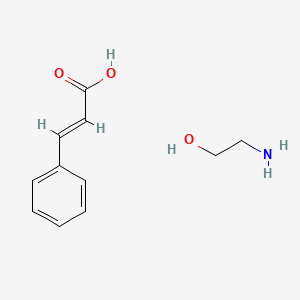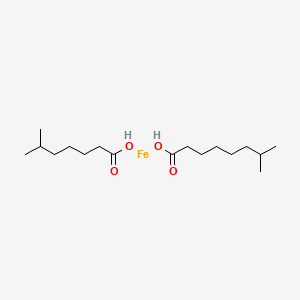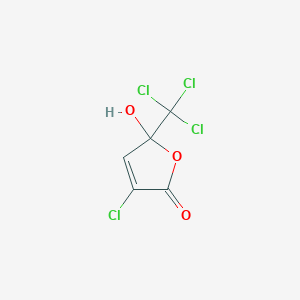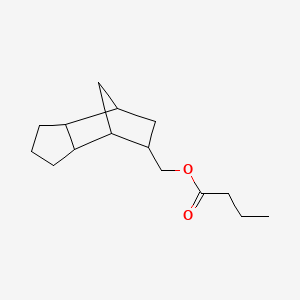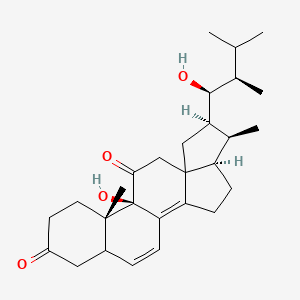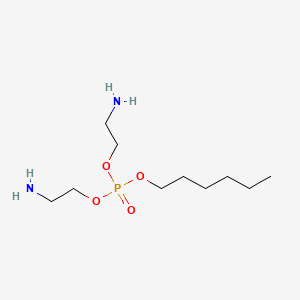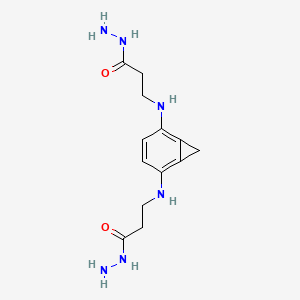
Mercuric citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercuric citrate is a chemical compound with the molecular formula C₁₂H₁₀Hg₃O₁₄ . It is composed of mercury and citric acid, forming a complex that is used in various scientific and industrial applications. This compound is known for its toxicity and its ability to form stable complexes with other substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mercuric citrate can be synthesized through the reaction of mercuric oxide with citric acid. The reaction typically involves dissolving mercuric oxide in a solution of citric acid under controlled conditions. The resulting solution is then evaporated to obtain this compound crystals.
Industrial Production Methods
In industrial settings, the production of this compound involves similar methods but on a larger scale. The process includes the careful handling of mercury compounds due to their toxic nature. The reaction conditions are optimized to ensure maximum yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Mercuric citrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form mercuric oxide and other mercury compounds.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: this compound can participate in substitution reactions where the citrate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and nitric acid are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and stannous chloride are typical reducing agents.
Substitution Reactions: These reactions often involve ligands such as chloride ions or other organic acids.
Major Products Formed
Oxidation: Mercuric oxide (HgO) and other mercury salts.
Reduction: Elemental mercury (Hg).
Substitution: Various mercury complexes depending on the substituting ligand.
Scientific Research Applications
Mercuric citrate is used in several scientific research applications, including:
Chemistry: As a reagent in analytical chemistry for the detection and quantification of certain ions.
Biology: In histological staining techniques to preserve tissue samples.
Medicine: Historically used in some medicinal preparations, although its use has declined due to toxicity concerns.
Industry: Employed in the production of certain types of batteries and other industrial processes.
Mechanism of Action
The mechanism of action of mercuric citrate involves its ability to bind with sulfhydryl groups in proteins and enzymes. This binding disrupts the normal function of these biomolecules, leading to cellular toxicity. The compound can interfere with various metabolic pathways, particularly those involving thiol-containing enzymes.
Comparison with Similar Compounds
Similar Compounds
- Mercuric chloride (HgCl₂)
- Mercuric nitrate (Hg(NO₃)₂)
- Mercuric oxide (HgO)
Comparison
Mercuric citrate is unique in its ability to form stable complexes with organic acids like citric acid. Compared to mercuric chloride and mercuric nitrate, this compound is less commonly used but offers specific advantages in certain applications, such as histological staining. Its toxicity profile is similar to other mercuric compounds, necessitating careful handling and usage.
Properties
CAS No. |
42240-86-8 |
|---|---|
Molecular Formula |
C12H10Hg3O14 |
Molecular Weight |
979.97 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylate;mercury(2+) |
InChI |
InChI=1S/2C6H8O7.3Hg/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
InChI Key |
HDCBDFYSGPMGMJ-UHFFFAOYSA-H |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Hg+2].[Hg+2].[Hg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


